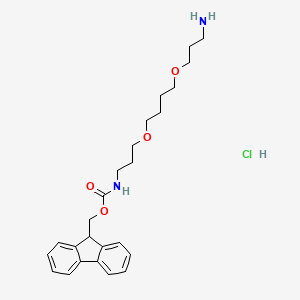

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride” is a chemical compound with the molecular weight of 430.93 . It is also known as Fmoc-OSu.

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O4.ClH . The InChI key is XCEUTTUALOJQDL-UHFFFAOYSA-N .Chemical Reactions Analysis

Water, in microdroplets, can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group .科学的研究の応用

Self-Assembly and Bio-templating

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which shares a functional similarity with the mentioned compound, are known for their self-assembly features. These compounds are utilized in the development of functional materials due to their hydrophobicity and aromaticity, enhancing the association of building blocks. They are explored for applications in cell cultivation, bio-templating, and as therapeutic agents (Kai Tao et al., 2016).

Supramolecular Structures and Crystal Analysis

The structural and supramolecular characteristics of Fmoc-amino acids have been extensively studied, offering insights into their potential in designing novel hydrogelators, biomaterials, or therapeutics. Detailed analysis of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety contributes to understanding their biomedical applications (J. Bojarska et al., 2020).

Functional Materials and Fluorene Structures

The electronic, thermal stability, and reactivity properties of fluorene compounds, including those similar to the specified chemical, have been investigated for their applications in polymers, photosensitive materials, and OLED materials. These studies highlight the utility of fluorene-containing structures in improving the performance of epoxy and polycarbonate resins, indicating their broad applicability in material science (Wang Ji-ping, 2011).

Synthesis and Purification Techniques

Efforts to improve the synthesis and purification of Fmoc-amino acids have led to the development of new reagents and methods, such as Fmoc-OASUD, which provides Fmoc-amino acids free from impurities resulting from Lossen rearrangement. This advancement contributes to the purity and yield of Fmoc-amino acids, essential for their application in peptide synthesis and other biochemical processes (B. L. Rao et al., 2016).

Antimicrobial and Antibacterial Applications

The incorporation of Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, into supramolecular hydrogels with silver ions has shown improved antibacterial properties. These hydrogels demonstrate significant efficacy against both gram-positive and gram-negative bacteria while maintaining biocompatibility, suggesting their potential in biomedical applications as antibacterial agents (Xue-qing Zhao et al., 2021).

作用機序

Target of Action

The primary target of the compound 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine hydrochloride is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The compound this compound interacts with its targets by forming a protective group around the amine group of amino acids . This protective group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the synthesis of peptides and proteins . By protecting the amine group of amino acids, it allows for the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action involve the protection of the amine group of amino acids during peptide and protein synthesis . This protection allows for the formation of peptide bonds without unwanted side reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of water and other environmental conditions .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O4.ClH/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24;/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVCMAXUAUKLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691454.png)

![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)